molecular formula C11H20N2O3 B153392 Tert-butyl 4-carbamoylpiperidine-1-carboxylate CAS No. 91419-48-6

Tert-butyl 4-carbamoylpiperidine-1-carboxylate

Cat. No.: B153392
CAS No.: 91419-48-6
M. Wt: 228.29 g/mol
InChI Key: YHFUWPUJUMZXBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-carbamoylpiperidine-1-carboxylate typically involves the introduction of a tert-butoxycarbonyl (Boc) group onto the piperidine ring. One common method involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-carbamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Drug Development : Tert-butyl 4-carbamoylpiperidine-1-carboxylate has been investigated for its potential as a precursor in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance pharmacological activity.

Case Study: Synthesis of Pyridinyl Derivatives

A notable application involves the synthesis of pyridinyl derivatives, which are important in developing new pharmaceuticals. The compound can be reacted with different amines or acids to yield derivatives with improved biological activities. For instance, the reaction of this compound with pyridine derivatives has shown promising results in enhancing anti-inflammatory properties .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of piperidine-based compounds.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeConditionsProduct
Thioamide Synthesis With Lawesson's reagent in dimethoxyethaneTert-butyl 4-carbamothioylpiperidine
Formation of Amides Reaction with various aminesPiperidine derivatives
Acid Derivative Formation Reaction with carboxylic acidsCarboxylic acid esters

Agricultural Chemistry

The compound is also explored for its potential applications in agricultural chemistry, particularly as a building block for agrochemicals. Its ability to form derivatives can lead to novel pesticides or herbicides that target specific biological pathways in pests.

Material Science

In material science, this compound is investigated for its role in developing polymers and resins due to its reactive functional groups, which can enhance material properties such as durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of tert-butyl 4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The compound can act as a precursor to active pharmaceutical ingredients by undergoing deprotection and subsequent functionalization .

Comparison with Similar Compounds

  • 1-Boc-piperidine-4-carboxamide
  • tert-Butyl 4-formylpiperidine-1-carboxylate
  • tert-Butyl 4-hydroxypiperidine-1-carboxylate

Uniqueness: Tert-butyl 4-carbamoylpiperidine-1-carboxylate is unique due to its specific combination of a Boc-protected piperidine ring and a carbamoyl group. This structure allows for versatile chemical modifications and applications in various fields.

Biological Activity

Tert-butyl 4-carbamoylpiperidine-1-carboxylate is a synthetic compound derived from piperidine, notable for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and therapeutic potentials based on current research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a carbamoyl group. The structural uniqueness of this compound contributes to its biological activity, particularly in modulating enzyme functions and receptor interactions.

Property Details
Molecular Formula C₁₁H₁₈N₂O₃
Molecular Weight 214.28 g/mol
CAS Number 123855-51-6
Boiling Point Not specified
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation: The compound is believed to interact with G-protein coupled receptors (GPCRs), which play a crucial role in various signaling pathways associated with cancer and other diseases.

Research Findings

Recent investigations have focused on the pharmacological properties of this compound, highlighting its potential therapeutic applications:

  • Antitumor Activity: Research indicates that the compound may exhibit antitumor properties by inhibiting PI3-kinase pathways, which are frequently deregulated in various cancers. This inhibition could lead to reduced tumor cell proliferation and increased apoptosis in cancerous tissues .
  • Neuroprotective Effects: Some studies have suggested that derivatives of piperidine compounds can provide neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The specific mechanisms remain under investigation but may involve modulation of neurotransmitter systems.
  • Inhibition of Bacterial Growth: There is emerging evidence that certain piperidine derivatives can inhibit bacterial growth, indicating potential applications in antimicrobial therapies .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, suggesting a dose-dependent response. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, critical for cell survival and proliferation.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, the administration of the compound showed promising results in preserving neuronal integrity and function. Behavioral tests indicated improved cognitive function in treated animals compared to controls, supporting its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-carbamoylpiperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Answer : Synthesis typically involves multi-step reactions, starting with the formation of intermediates such as carbamoylpiperidine derivatives. For example, cyclopropylamine may react with thiocyanate to form a triazole intermediate, followed by coupling with tert-butyl carbamate under optimized conditions (e.g., catalytic agents, inert solvents like dichloromethane) . Yield optimization requires controlled temperature (e.g., 0–25°C), stoichiometric ratios, and purification via column chromatography or recrystallization. Purity is verified using HPLC (≥98%) and NMR spectroscopy .

Q. What safety precautions and handling protocols are essential when working with this compound in laboratory settings?

  • Answer : Use full PPE (chemical-resistant gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Respiratory protection (e.g., NIOSH-certified P95 masks) is advised for aerosol exposure . Store in sealed containers at 2–8°C, away from moisture and incompatible materials (strong acids/bases). Emergency protocols include immediate rinsing for eye/skin contact and medical consultation for ingestion .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamoyl NH₂ at δ ~6.5–7.0 ppm) .
  • HPLC : Purity analysis using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 244.3 m/z) .

Advanced Research Questions

Q. How can crystallographic data analysis tools like SHELX and WinGX be applied to determine the molecular structure and hydrogen bonding patterns?

  • Answer : SHELX refines crystal structures using X-ray diffraction data, optimizing atomic positions and thermal parameters. WinGX visualizes anisotropic displacement ellipsoids and hydrogen-bonding networks (e.g., N–H···O interactions between carbamoyl and carboxylate groups). Graph-set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings .

Q. What methodologies can resolve discrepancies in reported synthesis yields or characterization data for derivatives of this compound?

  • Answer :

  • Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, catalyst purity) and characterize intermediates via LC-MS.
  • Data Cross-Validation : Compare XRD, NMR, and computational (DFT) data to confirm stereochemistry .
  • Stability Studies : Monitor degradation under varying pH/temperature using accelerated stability protocols .

Q. What reaction mechanisms govern the functionalization of this compound, and how do substituents influence reactivity?

  • Answer :

  • Nucleophilic Substitution : The piperidine nitrogen undergoes alkylation/acylation via SN2 mechanisms, influenced by steric hindrance from the tert-butyl group.
  • Oxidation/Reduction : LiAlH4 reduces the carbamoyl group to amine, while H₂O₂ oxidizes sulfur-containing derivatives to sulfones .
  • Steric Effects : Bulky substituents on the piperidine ring slow reaction kinetics, requiring polar aprotic solvents (e.g., DMF) .

Q. Key Considerations for Researchers

  • Contradictory Data : Some safety sheets lack ecotoxicological data (e.g., biodegradability, bioaccumulation), necessitating independent assessments .
  • Advanced Applications : Derivatives show promise as intermediates in kinase inhibitors or GPCR modulators, but in vitro toxicity screening (e.g., Ames test) is recommended before biological studies .

Properties

IUPAC Name

tert-butyl 4-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFUWPUJUMZXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370854
Record name tert-Butyl 4-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91419-48-6
Record name tert-Butyl 4-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl chloroformate (4.6 ml, 48.3 mmol) was added slowly to a solution of 1-(tert-butoxycarbonyl)4-piperidinecarboxylic acid (10 g, 43.6 mmol) in dichloromethane (100 ml) stirred at 0° C. Triethylamine (7.6 ml, 52.3 mmol) was added with stirring over two minutes. 0.88 Ammonia solution (40 ml) was added and the mixture allowed to warm to room temperature with stirring. The mixture was washed with water, 1M citric acid solution and brine, dried (MgSO4), filtered and evaporated under reduced pressure gave the title compound as white solid, 8.94 g.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of piperidine-4-carboxamide (2 g, 15.6 mmol) in acetonitrile (30 mL), tert-butyldicarbonate (4.4 g, 20.2 mmol, 1.3 eq) and DMAP (190 mg, 1.56 mmol, 0.1 eq) were added and the mixture was stirred at r.t. overnight. It was then concentrated under reduced pressure, taken up with DCM and washed with saturated aqueous NaHCO3, saturated aqueous NH4Cl, brine and water. The organic phase was dried over Na2SO4 and evaporated to dryness. The residue was triturated with diethyl ether and the white solid was filtered and dried to give 2.65 g (74%) of the title product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
tert-butyldicarbonate
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
190 mg
Type
catalyst
Reaction Step One
Yield
74%

Synthesis routes and methods III

Procedure details

To a solution of isonipecotamide (500 mg, 3.90 mmol) in a mixture of 5% aqueous sodium carbonate (7 ml) and 1,4-dioxane (3 ml) was added Boc-anhydride (1.30 ml, 5.85 mmol) and stirred for 5 h at room temperature. The pH was adjusted to 5-6 with acetic acid and volatiles were evaporated under vacuo. The residue was triturated with n-pentane and diethyl ether to yield 740 mg (82.4%) of tert-butyl 4-carbamoylpiperidine-1-carboxylate as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
Boc-anhydride
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Tert-butyl 4-carbamoylpiperidine-1-carboxylate

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